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Compound of Interest

Compound Name: Sequosempervirin D

Cat. No.: B602808

Please Note: Initial searches for "Sequosempervirin D" did not yield any publicly available
spectroscopic data. Therefore, this guide utilizes Carvacrol, a well-characterized natural
product, as a representative example to demonstrate the presentation of spectroscopic data

and experimental workflows.

This technical guide is intended for researchers, scientists, and drug development
professionals, providing a comprehensive overview of the spectroscopic data for Carvacrol.
The document focuses on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass
Spectrometry (HR-MS) data, presented in a clear, tabular format for ease of comparison.
Detailed experimental protocols and a workflow diagram are also included to facilitate

understanding and replication.

High-Resolution Mass Spectrometry (HR-MS) Data

HR-MS analysis provides the accurate mass of a molecule, which is crucial for determining its
elemental composition.

Table 1: HR-MS Data for Carvacrol
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Parameter Value

Molecular Formula C10H140

Exact Mass (Computed) 150.1045 g/mol

lonization Mode Electrospray lonization (ESI)
Observed lon [M+H]* or [M-H]~

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule
by providing information about the chemical environment of individual atoms. The following
tables summarize the *H and 3C NMR data for Carvacrol.

Table 2: *H NMR Spectroscopic Data for Carvacrol (Solvent: CDCIs)

. . Coupling
. Chemical Shift Lo .
Position Multiplicity Integration Constant (J,
(6, ppm)
Hz)
1-OH ~4.8 S 1H -
3 6.75 d 1H 7.5
4 7.08 d 1H 7.5
6 6.65 S 1H -
7 2.25 S 3H -
8 3.15 sept 1H 6.9
9,10 1.22 d 6H 6.9

Table 3: 13C NMR Spectroscopic Data for Carvacrol (Solvent: CDCls)
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Position Chemical Shift (6, ppm)
1 153.3

2 120.9

3 131.1

4 1131

5 148.5

6 118.8

7 154

8 33.7

9,10 24.0

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following
are representative protocols for the acquisition of NMR and HR-MS data for a natural product
like Carvacrol.

3.1. NMR Spectroscopy

A sample of the purified natural product (typically 1-10 mg) is dissolved in a deuterated solvent
(e.g., chloroform-d, CDCIs) and transferred to an NMR tube. *H NMR, 13C NMR, and 2D NMR
(such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer
(e.g., 400-600 MHz).

» 1H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a
residual solvent peak or an internal standard (e.qg., tetramethylsilane, TMS).

e 13C NMR: Spectra are acquired with proton decoupling to simplify the spectrum to single
lines for each carbon atom. A larger number of scans is usually required due to the lower
natural abundance of the 13C isotope.
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e 2D NMR: These experiments are crucial for establishing the connectivity between atoms in
the molecule.

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are two or three bonds apart, which is essential for assembling the
carbon skeleton.

3.2. High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis is performed using a mass spectrometer capable of high resolution and mass
accuracy, such as a Time-of-Flight (TOF) or Orbitrap instrument. The sample is introduced into
the mass spectrometer, typically after separation by liquid chromatography (LC-HRMS).

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.qg.,
methanol or acetonitrile).

o Chromatography: If coupled with LC, the sample is injected onto an appropriate column
(e.g., C18) and eluted with a gradient of solvents (e.g., water and acetonitrile with a small
amount of formic acid) to separate the components of the mixture.

o Mass Analysis: The eluent from the LC is directed to the mass spectrometer. Electrospray
ionization (ESI) is a common soft ionization technique used for natural products. The
instrument is calibrated to ensure high mass accuracy, and the data is acquired in either
positive or negative ion mode to detect the protonated molecule [M+H]* or the deprotonated
molecule [M-H]~. The resulting accurate mass measurement is used to calculate the
elemental composition of the molecule.

Workflow for Spectroscopic Analysis of Natural
Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
a natural product using spectroscopic techniques.
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Natural Product Spectroscopic Analysis Workflow
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 To cite this document: BenchChem. [Spectroscopic Data and Analysis of Carvacrol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602808#spectroscopic-data-nmr-hr-ms-for-
sequosempervirin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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